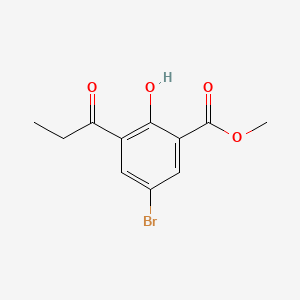

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate

Description

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate is a chemical compound with the molecular formula C11H11BrO4 and a molecular weight of 287.11 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propionyl group attached to a benzoate ester.

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-3-propanoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-9(13)7-4-6(12)5-8(10(7)14)11(15)16-2/h4-5,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPSIHWNAJWDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC(=C1)Br)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate typically involves the reaction of methyl 5-bromosalicylate with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at room temperature and then heated to 80°C for 7 hours. After the reaction is complete, the mixture is cooled, and water is added to decompose the reaction mixture. The product is then extracted with chloroform and purified by distillation and recrystallization to obtain pale yellow needle-like crystals with a high yield of 95.5% .

Chemical Reactions Analysis

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (C11H11BrO4) is a chemical compound known for its utility in organic chemistry research. It features a bromine atom, a hydroxyl group, and a propionyl group attached to a benzoate ester.

Scientific Research Applications

This compound is a versatile compound with applications in various scientific fields.

Organic Synthesis

- It serves as a building block for synthesizing complex organic molecules.

- It is used as an intermediate in pharmaceutical research and organic synthesis because of its versatile reactivity and functional groups.

Pharmaceutical Research

- It is used in developing new drugs and therapeutic agents.

- It is explored for use in drug formulations targeting oxidative stress and inflammation.

- It is being explored as a precursor for synthesizing novel therapeutic agents due to its unique structure and biological activities.

Biological Studies

- The compound is used to study various biochemical pathways and interactions.

- It is used in biochemical assays to study metabolic pathways and enzyme interactions.

Industrial Applications

- It is utilized in the production of specialty chemicals and intermediates.

The biological activity of this compound is attributed to its interaction with molecular targets like enzymes and receptors. The bromine atom and hydroxyl group enhance its reactivity and binding affinity, facilitating biochemical reactions that modulate metabolic processes and oxidative stress responses.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties and has been evaluated for its ability to inhibit HIV replication in cell cultures. Analogs of the compound have demonstrated inhibitory effects on HIV integrase, with promising IC50 values against the strand transfer step of HIV replication.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5 | Strand Transfer Inhibition |

| Analog A | 11 | Strand Transfer Inhibition |

| Analog B | >100 | Weak Inhibition |

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. Its structural components allow it to act as a competitive inhibitor for certain enzymes, impacting biochemical pathways related to inflammation and cellular metabolism.

Case Studies

HIV Integrase Inhibition : A study on chalcone derivatives found that modifications similar to those in this compound enhanced integrase inhibitory activity, suggesting its potential as a lead structure for developing new antiviral drugs.

Antioxidant Properties : Investigations into related compounds demonstrated that those with hydroxyl groups similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

- Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to form alcohols. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxy-3-propionylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound can modulate various pathways, including oxidative stress responses and metabolic processes .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate can be compared with similar compounds such as:

Methyl 5-bromo-2-hydroxybenzoate: Lacks the propionyl group, making it less versatile in certain synthetic applications.

Methyl 2-hydroxy-3-propionylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Methyl 5-bromo-3-propionylbenzoate: Lacks the hydroxyl group, impacting its ability to undergo oxidation reactions.

The presence of both the bromine atom and the hydroxyl group in this compound makes it unique and highly valuable for diverse chemical transformations .

Biological Activity

Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (CAS No. 91099-82-0) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C11H11BrO4

- Molecular Weight : 287.11 g/mol

- IUPAC Name : this compound

- Structure : The compound features a bromine atom, a hydroxyl group, and a propionyl moiety attached to a benzoate ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its reactivity and binding affinity to these targets, facilitating biochemical reactions that can modulate metabolic processes and oxidative stress responses .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been evaluated for its ability to inhibit HIV replication in cell cultures. In one study, various analogs were tested for their inhibitory effects on HIV integrase, with results showing that compounds similar to this compound displayed promising IC50 values against the strand transfer step of HIV replication .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5 | Strand Transfer Inhibition |

| Analog A | 11 | Strand Transfer Inhibition |

| Analog B | >100 | Weak Inhibition |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit various enzymes involved in metabolic pathways. Its structural components allow it to act as a competitive inhibitor for certain enzymes, impacting biochemical pathways related to inflammation and cellular metabolism .

Case Studies

-

HIV Integrase Inhibition :

A study focused on the structure-activity relationship (SAR) of several chalcone derivatives found that modifications similar to those in this compound enhanced integrase inhibitory activity, indicating that this compound could serve as a lead structure for developing new antiviral drugs . -

Antioxidant Properties :

Another investigation into the antioxidant capabilities of related compounds demonstrated that those with hydroxyl groups similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Research Findings

Recent studies have highlighted the diverse applications of this compound in pharmacological research:

- Pharmaceutical Development : Due to its unique structure and biological activities, it is being explored as a precursor for synthesizing novel therapeutic agents.

- Biochemical Studies : The compound is used in various biochemical assays to study metabolic pathways and enzyme interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-hydroxy-3-propionylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves stepwise functionalization of the benzoate core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 60–80°C in CCl₄). The propionyl group at the 3-position may be introduced via Friedel-Crafts acylation, requiring Lewis acids like AlCl₃ or FeCl₃. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and monitoring reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., hydroxyl proton deshielding at δ 10–12 ppm, bromine-induced splitting in aromatic regions).

- IR : A strong carbonyl stretch (~1700 cm⁻¹) for the ester and propionyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL-2018) is widely used for refinement, requiring high-quality single crystals grown via slow evaporation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Respiratory protection (e.g., N95 masks) is required if airborne particulates form.

- Waste Disposal : Collect halogenated waste separately; incineration with energy recovery is recommended. Contaminated solvents (e.g., DCM, DMF) must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies (e.g., high R-factor or electron density mismatches) often arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and employ difference Fourier maps to locate missing hydrogen bonds. For disordered groups, apply PART instructions to split occupancy. Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths .

Q. What strategies enhance the bioactivity of analogs derived from this compound?

- Methodological Answer :

- Substituent Engineering : Replace the propionyl group with sulfamoyl (as in ) to improve hydrogen-bonding capacity.

- Halogen Substitution : Fluorine at the 2-position (meta to hydroxyl) can enhance metabolic stability.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs). Validate via in vitro assays (e.g., IC₅₀ determination using fluorescence polarization) .

Q. How can scaling up synthesis maintain purity while avoiding side reactions?

- Methodological Answer :

- Process Optimization : Use flow chemistry for bromination steps to control exothermic reactions.

- Purification : Employ gradient flash chromatography (hexane:EtOAc, 4:1 to 1:1) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase).

- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate stability .

Q. What analytical approaches address conflicting bioactivity data in different assay systems?

- Methodological Answer : Contradictions may stem from assay-specific interference (e.g., solvent effects or protein binding).

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity.

- Metabolite Profiling : Use LC-MS to rule out degradation products confounding results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.